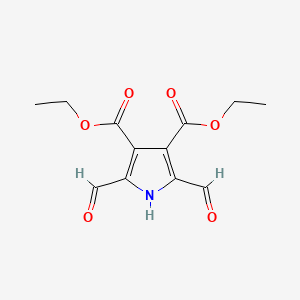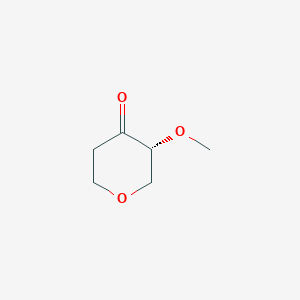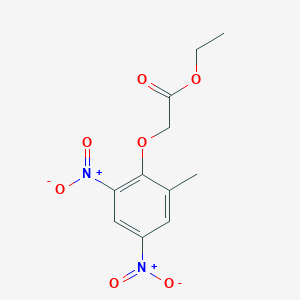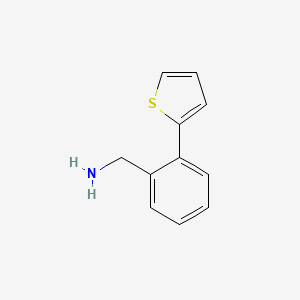![molecular formula C15H15N5OS2 B3157776 2-(Pyrrolidin-1-yl)-5-(2-thienyl)thiazolo-[4,5-b]-pyridine-7-carbohydrazide CAS No. 852408-83-4](/img/structure/B3157776.png)
2-(Pyrrolidin-1-yl)-5-(2-thienyl)thiazolo-[4,5-b]-pyridine-7-carbohydrazide
Overview
Description
2-(Pyrrolidin-1-yl)-5-(2-thienyl)thiazolo-[4,5-b]-pyridine-7-carbohydrazide, referred to as PTTP, is an organic compound that has been studied for its potential applications in various scientific fields. PTTP has been found to possess a number of properties that make it an attractive option for research, including its low toxicity and its ability to act as a catalyst for a range of chemical reactions.
Scientific Research Applications
PTTP has been studied for its potential applications in various scientific fields, such as medicinal chemistry, organic synthesis, and materials science. In medicinal chemistry, PTTP has been studied for its potential to inhibit the growth of cancer cells, as well as its potential to act as an anti-inflammatory agent. In organic synthesis, PTTP has been studied for its ability to act as a catalyst for a variety of chemical reactions. In materials science, PTTP has been studied for its potential to act as a doping agent in the production of semiconductor materials.
Mechanism of Action
The exact mechanism of action of PTTP is not yet fully understood. However, it is believed that PTTP may act as an inhibitor of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. Additionally, PTTP may act as an antioxidant, scavenging free radicals that are produced by the body in response to oxidative stress.
Biochemical and Physiological Effects
PTTP has been found to possess a number of biochemical and physiological effects. In animal studies, PTTP has been found to possess anti-inflammatory, antioxidant, and anti-cancer properties. Additionally, PTTP has been found to possess anti-diabetic, anti-hyperlipidemic, and anti-microbial properties.
Advantages and Limitations for Lab Experiments
PTTP has a number of advantages and limitations for lab experiments. One advantage of PTTP is its low toxicity, which makes it a safe option for lab experiments. Additionally, PTTP is relatively inexpensive and is relatively easy to synthesize. However, there are some limitations to using PTTP in lab experiments. For example, PTTP is not very soluble in water, which can limit its use in certain experiments. Additionally, the exact mechanism of action of PTTP is not yet fully understood, which can make it difficult to predict its effects in certain experiments.
Future Directions
There are a number of potential future directions for the use of PTTP in scientific research. For example, further research could be conducted to better understand the exact mechanism of action of PTTP and its potential therapeutic applications. Additionally, research could be conducted to explore the potential of PTTP as a doping agent in the production of semiconductor materials. Additionally, research could be conducted to explore the potential of PTTP as a catalyst for a variety of chemical reactions. Finally, research could be conducted to explore the potential of PTTP as an antioxidant and anti-inflammatory agent.
properties
IUPAC Name |
2-pyrrolidin-1-yl-5-thiophen-2-yl-[1,3]thiazolo[4,5-b]pyridine-7-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5OS2/c16-19-14(21)9-8-10(11-4-3-7-22-11)17-13-12(9)23-15(18-13)20-5-1-2-6-20/h3-4,7-8H,1-2,5-6,16H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKQMCHYBUUNQMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC3=C(S2)C(=CC(=N3)C4=CC=CS4)C(=O)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Fluoro-4-[2-(1-piperidinyl)ethoxy]phenylamine](/img/structure/B3157710.png)






![4-Chloro-1-(2,4-difluorophenyl)-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B3157759.png)


![2-Morpholino-5-(2-thienyl)thiazolo-[4,5-b]-pyridine-7-carboxylic acid](/img/structure/B3157770.png)
![2-(Piperidin-1-yl)-5-(2-thienyl)thiazolo-[4,5-b]-pyridine-7-carbohydrazide](/img/structure/B3157773.png)
![2-(Pyrrolidin-1-yl)-5-(2-thienyl)thiazolo-[4,5-b]-pyridine-7-carboxylic acid](/img/structure/B3157779.png)
![Chloro[1,3-bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-2-ylidene]gold(I)](/img/structure/B3157799.png)